9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile
Description
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c17-11-14-9-15-7-4-8-16(10-14)18(15)12-13-5-2-1-3-6-13/h1-3,5-6,14-16H,4,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYTQUNCUSJPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acetone Dicarboxylic Acid and Glutaraldehyde
The foundational synthesis begins with the condensation of acetone dicarboxylic acid (1) and glutaraldehyde (2) in acidic media to form the bicyclic ketone intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3). This step employs 18% sulfuric acid at 4–8°C, achieving a 57% yield after extraction with dichloromethane and purification via silica gel chromatography. The ketone group at position 3 serves as the precursor for subsequent cyanation.
Reaction Conditions:
Cyanation of the Ketone Intermediate
Conversion of the ketone (3) to the nitrile group is achieved through a two-step process involving reduction to the alcohol followed by dehydration and cyanation. Sodium borohydride (NaBH₄) reduces the ketone to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) in 89% yield. Subsequent treatment with 70% sulfuric acid at 80°C dehydrates the alcohol to the alkene intermediate (5), which undergoes hydrocyanation using hydrogen cyanide (HCN) or a safer cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid.
Critical Parameters for Cyanation:
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Dehydration Agent: 70% H₂SO₄, 80°C, 2 hours
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Cyanation Reagent: TMSCN (1.2 equiv), BF₃·OEt₂ (catalytic)
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Solvent: Dichloromethane or toluene
Catalytic Systems and Optimization
Role of Transition Metal Catalysts
Palladium-catalyzed hydrogenation is employed in later stages to remove the benzyl protecting group, though this step is omitted in the synthesis of the carbonitrile derivative. For cyanation, nickel or palladium complexes facilitate alkene hydrocyanation, though the Organic Syntheses protocol prioritizes acid-mediated dehydration without metal catalysts.
Solvent and Temperature Effects
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Polar Aprotic Solvents: Dimethylformamide (DMF) enhances the solubility of intermediates but risks side reactions with nitriles.
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Nonpolar Solvents: Toluene minimizes unwanted hydrolysis during cyanation.
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Optimal Temperature: 80–100°C for dehydration; 25°C for cyanation to prevent nitrile degradation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to improve heat dissipation and reaction control, particularly during the exothermic cyclization step. Automated systems enable precise dosing of sulfuric acid and benzylamine, reducing byproduct formation.
Advantages:
Green Chemistry Approaches
Recent advances explore replacing sulfuric acid with ion-exchange resins or biocatalysts for the cyclization step. Enzymatic cyanation using nitrilases remains experimental but offers a safer alternative to HCN.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | H₂SO₄, 0–10°C, H₂O | 57% | 95% | Moderate |
| TMSCN Cyanation | TMSCN, BF₃·OEt₂, CH₂Cl₂, 25°C | 70% | 90% | High |
| Continuous Flow | Automated dosing, in-line extraction | 60% | 98% | Industrial |
Key Observations:
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Batch methods suffer from lower yields due to intermediate purification losses.
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Continuous flow systems improve reproducibility but require significant capital investment.
Challenges and Mitigation Strategies
Byproduct Formation
Nitrile Stability
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Issue: Nitrile groups hydrolyze to amides under acidic or basic conditions.
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Solution: Neutral pH maintenance during extraction and storage at –20°C.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula C₁₅H₁₉N₁O and a molecular weight of 229.32 g/mol. Its unique bicyclic structure incorporates a nitrogen atom, which enhances its lipophilicity and biological activity. The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile can be achieved through several methods, including:
- Mannich-like Reaction : Involves the reaction of benzylamine, formaldehyde, and a ketone to form the bicyclic structure.
- Reduction Reactions : For example, sodium borohydride can reduce the corresponding ketone to yield alcohol derivatives.
Biological Activities
Research indicates that compounds in the azabicyclo family, including this compound, may exhibit significant biological activities related to neurotransmitter systems:
- Neurotransmitter Reuptake Inhibition : This compound has been identified as a potential monoamine reuptake inhibitor, which is crucial for treating mood disorders such as depression and anxiety .
Case Study: Monoamine Reuptake Inhibition
A study demonstrated that derivatives of this compound effectively inhibited the reuptake of serotonin and norepinephrine in vitro, suggesting their utility in developing antidepressant therapies .
Pharmacological Implications
The therapeutic potential of this compound includes:
- Antidepressant Effects : As a monoamine reuptake inhibitor, it may help alleviate symptoms of depression by increasing levels of neurotransmitters in the synaptic cleft.
| Therapeutic Area | Potential Use |
|---|---|
| Depression | Treatment of major depressive disorder |
| Anxiety | Management of anxiety disorders |
| Pain Relief | Potential for analgesic applications |
Mechanism of Action
The mechanism by which 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The bicyclo[3.3.1]nonane core is versatile, with modifications at the 3- and 9-positions significantly altering physicochemical and biological properties. Below is a detailed comparison with similar compounds:
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Structure : Methyl group at N9, amine at C3.
- Molecular Formula : C₉H₁₈N₂ .
- Synthesis : Produced via LiAlH₄ reduction of precursor amines, followed by benzoylation to form carboxamide derivatives .
- The amine group enables direct functionalization (e.g., amide formation), unlike the ketone or cyano groups .
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
- Structure : Phenyl group at N9, ketone at C3.
- Molecular Formula: C₁₄H₁₇NO .
- Applications : Intermediate for granisetron analogs; the phenyl group may enhance π-π stacking in receptor binding compared to benzyl .
- Synthesis : Synthesized via Mannich reaction, with spontaneous resolution during crystallization .
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
- Structure : Oxygen atom at C3, carboxylic acid at C6.
- Molecular Formula: C₁₅H₂₀ClNO₃ .
- Key Differences :
Ethyl 9-Azabicyclo[3.3.1]nonane-3-carboxylate
- Structure : Ester group at C3.
- Molecular Formula: C₁₁H₁₉NO₂ .
- Applications: Ester derivatives are often hydrolyzed to carboxylic acids for further reactions. The ethyl group enhances lipophilicity compared to cyano or ketone functionalities .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Insights
Cyano groups (as in the target carbonitrile) are electron-withdrawing, which may stabilize intermediates in nucleophilic reactions compared to ketones or esters .
Synthetic Challenges :
- Catalytic hydrogenation of 9-benzyl-3-keto derivatives requires precise conditions (e.g., Ru catalysts) to achieve high endo-selectivity .
Biological Activity
9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the azabicyclo family, which is known for its diverse applications in organic synthesis and pharmacology. The presence of a nitrile group enhances its reactivity and potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 225.33 g/mol. Its structure can be represented as follows:
This compound features a bicyclic framework that contributes to its rigidity and stability, making it an interesting candidate for biological studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrile group can engage in hydrogen bonding and other interactions, influencing key biological pathways. The bicyclic structure enhances binding affinity, which is crucial for its pharmacological effects.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways related to neurological disorders. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in neurotransmitter metabolism, suggesting a role in modulating neurotransmitter levels in the brain .
Pharmacological Properties
The compound has been explored for various pharmacological properties:
- Neurological Effects : Preliminary studies suggest potential therapeutic applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
- Anticancer Activity : Some investigations have indicated that this compound may exhibit cytotoxic effects against specific cancer cell lines, thereby warranting further exploration as an anticancer agent .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Neuroprotective Effects : A study conducted on animal models reported that administration of the compound led to significant improvements in cognitive function following induced stress, suggesting neuroprotective properties .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells, indicating its potential as a lead compound for anticancer drug development .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Ketone variant | Moderate enzyme inhibition |
| 9-Azabicyclo[3.3.1]nonane N-oxyl | Nitroxyl radical | Antioxidant properties |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | Amino variant | Neuroactive effects |
The presence of the nitrile group in this compound distinguishes it from its analogs, providing unique reactivity and potential applications in synthesis and medicinal chemistry.
Q & A
Q. What advanced analytical techniques characterize degradation products of 9-Benzyl-9-azabicyclo[3.3.1]nonane derivatives under stressed conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation pathways (e.g., hydrolysis of nitrile to amide). High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY, HSQC) elucidate structural changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
